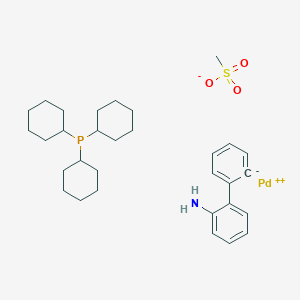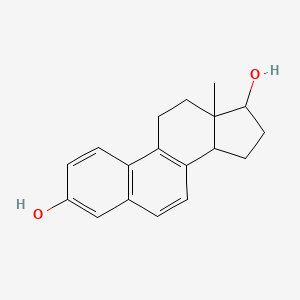
beta-D-Glucopyranose, 1,6-anhydro-, 2,4-bis(4-methylbenzenesulfonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-D-Glucopyranose, 1,6-anhydro-, 2,4-bis(4-methylbenzenesulfonate): is a derivative of beta-D-glucopyranose, which is a cyclic form of glucose This compound is characterized by the presence of two 4-methylbenzenesulfonate groups attached to the 2 and 4 positions of the glucopyranose ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranose, 1,6-anhydro-, 2,4-bis(4-methylbenzenesulfonate) typically involves the protection of hydroxyl groups followed by selective sulfonation. The process begins with the preparation of 1,6-anhydro-beta-D-glucopyranose, which is then subjected to sulfonation using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure selective sulfonation at the 2 and 4 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products.
化学反应分析
Types of Reactions:
Oxidation: Beta-D-Glucopyranose, 1,6-anhydro-, 2,4-bis(4-methylbenzenesulfonate) can undergo oxidation reactions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate groups to hydroxyl groups, leading to the formation of beta-D-glucopyranose derivatives.
Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of beta-D-glucopyranose derivatives with hydroxyl groups.
Substitution: Formation of beta-D-glucopyranose derivatives with various functional groups.
科学研究应用
Beta-D-Glucopyranose, 1,6-anhydro-, 2,4-bis(4-methylbenzenesulfonate) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used in the study of carbohydrate-protein interactions and as a probe in glycomics research.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of bioactive molecules.
作用机制
The mechanism of action of beta-D-Glucopyranose, 1,6-anhydro-, 2,4-bis(4-methylbenzenesulfonate) involves its interaction with specific molecular targets. The sulfonate groups enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of biologically active products. The pathways involved include glycosylation and sulfonation reactions, which are crucial in the biosynthesis of complex carbohydrates and glycoconjugates.
相似化合物的比较
Similar Compounds:
1,6-Anhydro-beta-D-glucopyranose: A precursor in the synthesis of beta-D-Glucopyranose, 1,6-anhydro-, 2,4-bis(4-methylbenzenesulfonate).
Levoglucosan: Another anhydro sugar with applications in biomass burning studies and bioethanol production.
1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucopyranose: A derivative used in the synthesis of complex carbohydrates.
Uniqueness: Beta-D-Glucopyranose, 1,6-anhydro-, 2,4-bis(4-methylbenzenesulfonate) is unique due to the presence of two sulfonate groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and research applications, particularly in the study of carbohydrate chemistry and the development of carbohydrate-based therapeutics.
属性
分子式 |
C20H22O9S2 |
|---|---|
分子量 |
470.5 g/mol |
IUPAC 名称 |
[3-hydroxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H22O9S2/c1-12-3-7-14(8-4-12)30(22,23)28-18-16-11-26-20(27-16)19(17(18)21)29-31(24,25)15-9-5-13(2)6-10-15/h3-10,16-21H,11H2,1-2H3 |
InChI 键 |
NJSSICCENMLTKO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C3COC(O3)C(C2O)OS(=O)(=O)C4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







